3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide
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Overview
Description
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromo and fluorine substituent on a phenyl ring, a cyanocyclobutyl group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluorine substituents.
Formation of Cyanocyclobutyl Group: The cyanocyclobutyl group is introduced through a cyclization reaction involving a nitrile precursor.
Amidation: The final step involves the formation of the amide bond through a reaction between the cyanocyclobutyl intermediate and a methylpropanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromo and fluorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or modulate receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide
- 3-(4-bromo-2-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide
- 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-ethylpropanamide
Uniqueness
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromo and fluorine atoms on the phenyl ring, along with the cyanocyclobutyl and methylpropanamide groups, differentiates it from other similar compounds and may result in unique reactivity and biological activity.
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrFN2O/c1-19(15(10-18)7-2-8-15)14(20)6-4-11-3-5-12(16)9-13(11)17/h3,5,9H,2,4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWPQPUXEWZRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=C(C=C(C=C1)Br)F)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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